molecular formula C22H26Br2N2O4 B11812029 2-(2-Bromophenyl)pyrrolidine hemioxalate

2-(2-Bromophenyl)pyrrolidine hemioxalate

Cat. No.: B11812029
M. Wt: 542.3 g/mol
InChI Key: BLPDCKNKVGNJKW-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)pyrrolidine hemioxalate is a synthetic organic compound characterized by a brominated phenyl substituent and a stable pyrrolidine ring. This compound is notable for its unique chemical reactivity and stability, making it a valuable building block in organic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)pyrrolidine typically involves organic reactions such as substitution and cyclization. One common method includes the reaction of 2-bromobenzaldehyde with pyrrolidine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of 2-(2-Bromophenyl)pyrrolidine hemioxalate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)pyrrolidine hemioxalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield iodinated derivatives, while oxidation reactions can produce carboxylic acids or ketones .

Scientific Research Applications

2-(2-Bromophenyl)pyrrolidine hemioxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)pyrrolidine hemioxalate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of Amyloid Binding Alcohol Dehydrogenase (ABAD), modulating the enzyme’s activity non-competitively. This interaction is crucial in the treatment of diseases like Alzheimer’s and cancer .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)pyrrolidine
  • 2-(2-Fluorophenyl)pyrrolidine
  • 2-(2-Iodophenyl)pyrrolidine

Uniqueness

2-(2-Bromophenyl)pyrrolidine hemioxalate is unique due to its brominated phenyl substituent, which enhances its reactivity and stability compared to its chlorinated, fluorinated, and iodinated counterparts. This unique structure makes it particularly effective in specific biochemical applications .

Properties

Molecular Formula

C22H26Br2N2O4

Molecular Weight

542.3 g/mol

IUPAC Name

2-(2-bromophenyl)pyrrolidine;oxalic acid

InChI

InChI=1S/2C10H12BrN.C2H2O4/c2*11-9-5-2-1-4-8(9)10-6-3-7-12-10;3-1(4)2(5)6/h2*1-2,4-5,10,12H,3,6-7H2;(H,3,4)(H,5,6)

InChI Key

BLPDCKNKVGNJKW-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2Br.C1CC(NC1)C2=CC=CC=C2Br.C(=O)(C(=O)O)O

Origin of Product

United States

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